molecular formula C7H8ClNO3S B1401627 (2-Chloropyridin-3-yl)methyl methanesulfonate CAS No. 166770-75-8

(2-Chloropyridin-3-yl)methyl methanesulfonate

Cat. No.: B1401627
CAS No.: 166770-75-8
M. Wt: 221.66 g/mol
InChI Key: WIMFQCKGCIAHFX-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)methyl methanesulfonate is a versatile chemical compound used in various scientific research applications. It possesses complex properties that enable it to be employed in fields such as drug synthesis, catalysis, and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)methyl methanesulfonate typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyridine ring .

Scientific Research Applications

(2-Chloropyridin-3-yl)methyl methanesulfonate is used in various scientific research applications, including:

    Drug synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.

    Material science: It is employed in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-3-yl)methyl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.

    (2-Chloropyridin-3-yl)methyl acetate: Similar in structure but with an acetate leaving group.

Uniqueness

(2-Chloropyridin-3-yl)methyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group compared to chloride or acetate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and more efficient reactions .

Properties

IUPAC Name

(2-chloropyridin-3-yl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMFQCKGCIAHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231135
Record name 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166770-75-8
Record name 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166770-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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